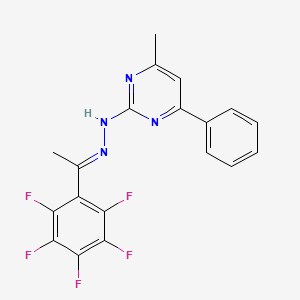
1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
説明
1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone, also known as PFP-EH or compound 1, is a novel hydrazone compound that has shown promising results in scientific research applications. This compound is synthesized using a simple and efficient method, making it a cost-effective option for research purposes. In
科学的研究の応用
1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for cancer treatment.
作用機序
The mechanism of action of 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the expression of anti-apoptotic proteins, leading to increased apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that this compound inhibits the migration and invasion of cancer cells, which is important for preventing metastasis. Additionally, this compound has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.
実験室実験の利点と制限
1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments. It is cost-effective, easy to synthesize, and has shown promising results in scientific research applications. However, this compound also has limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the toxicity and safety of this compound.
将来の方向性
There are several future directions for 1-(pentafluorophenyl)ethanone (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone research. One potential direction is to explore its potential as a cancer treatment in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, research is needed to develop more water-soluble derivatives of this compound to make it more accessible for use in lab experiments.
Conclusion
In conclusion, this compound is a novel hydrazone compound that has shown promising results in scientific research applications, particularly in the field of cancer research. Its simple and efficient synthesis method, anti-cancer activity, and potential applications in other areas of scientific research make it a promising candidate for future research. However, further research is needed to fully understand the mechanism of action and potential limitations of this compound.
特性
IUPAC Name |
4-methyl-N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5N4/c1-9-8-12(11-6-4-3-5-7-11)26-19(25-9)28-27-10(2)13-14(20)16(22)18(24)17(23)15(13)21/h3-8H,1-2H3,(H,25,26,28)/b27-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWPCXWMICSHQX-YPXUMCKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,4,5,6-pentafluorobenzaldehyde [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3843520.png)
![3-fluorobenzaldehyde [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3843524.png)
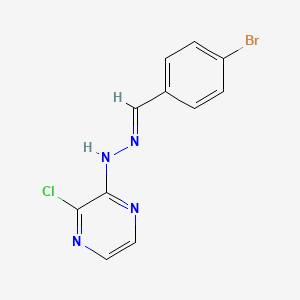
![1-(3,4-dichlorophenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3843532.png)
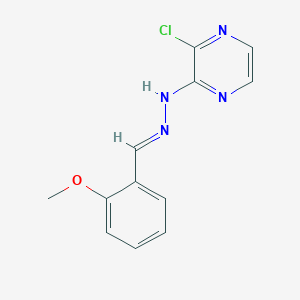
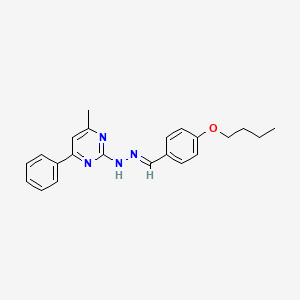
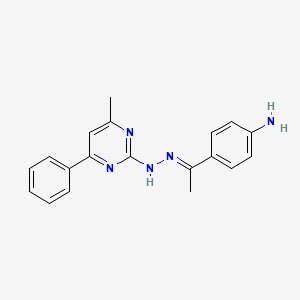

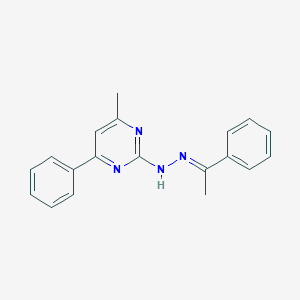
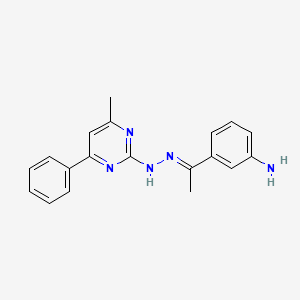
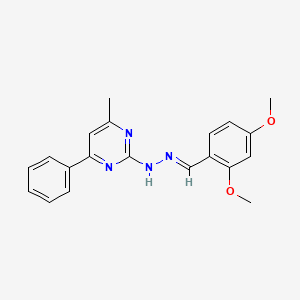

![ethyl 4-[(2,4-dimethylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B3843597.png)
![4-[6-(4-nitrophenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B3843598.png)